

# Application Notes and Protocols for Ca-170 in Animal Studies

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## Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

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## Introduction

**Ca-170** is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By antagonizing these two key negative regulators of T-cell function, **Ca-170** promotes an anti-tumor immune response. Preclinical studies in various animal models have demonstrated its potential in cancer immunotherapy. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying signaling pathways of **Ca-170** in animal studies to guide researchers in their preclinical study design.

## Data Presentation

### Table 1: Ca-170 Dosage and Administration in Murine Tumor Models

Animal Model	Tumor Cell Line	Route of Administration	Dosage	Dosing Schedule	Reference
C57BL/6 Mice	B16/F1 (Melanoma)	Oral	10 mg/kg	Daily	Curis, Inc. Presentation
C57BL/6 Mice	B16/F1 (Melanoma)	Oral	100 mg/kg	Daily	Curis, Inc. Presentation
BALB/c Mice	CT26 (Colon Carcinoma)	Oral	3 mg/kg	Daily	ResearchGate Publication
BALB/c Mice	CT26 (Colon Carcinoma)	Oral	10 mg/kg	Daily	ResearchGate Publication

**Table 2: Pharmacokinetic Parameters of Ca-170 in Animals**

Species	Oral Bioavailability	Plasma Half-life	Key Findings	Reference
Mouse	~40%	~0.5 hours	Dose-dependent inhibition of tumor growth.	
Cynomolgus Monkey	<10%	3.25 - 4.0 hours	Well-tolerated in safety studies.	

**Table 3: Preclinical Safety Data for Ca-170**

Species	Maximum Tolerated Dose (MTD)	Duration	Observations	Reference
Rodents and Non-human primates	>1000 mg/kg	28 consecutive days	No signs of toxicity observed.	[2]

## Experimental Protocols

### Syngeneic Tumor Model Establishment

**Objective:** To establish solid tumors in immunocompetent mice for evaluating the efficacy of **Ca-170**.

**Materials:**

- Animal Model: 6-8 week old female C57BL/6 or BALB/c mice.
- Tumor Cell Lines: B16/F1 (melanoma, syngeneic to C57BL/6) or CT26 (colon carcinoma, syngeneic to BALB/c).
- Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate Buffered Saline (PBS): Sterile, pH 7.4.
- Trypsin-EDTA: 0.25%.
- Syringes and Needles: 1 mL syringes with 25-27 gauge needles.

**Protocol:**

- Culture tumor cells to ~80% confluency.
- Harvest cells by trypsinization, wash with complete media, and then resuspend in sterile PBS at a concentration of  $1 \times 10^6$  cells/100  $\mu$ L.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Shave the right flank of the mouse and sterilize the injection site with 70% ethanol.
- Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the shaved flank.
- Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.
- Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>).

## Ca-170 Formulation and Oral Administration

Objective: To prepare and administer **Ca-170** to tumor-bearing mice.

Materials:

- **Ca-170**: Powder form.
- Vehicle: 0.5% (w/v) methylcellulose in sterile water. Other potential vehicles include aqueous solutions with excipients to improve solubility.
- Oral Gavage Needles: 20-22 gauge, ball-tipped.
- Syringes: 1 mL.

Protocol:

- Prepare the vehicle solution by dissolving methylcellulose in sterile water.
- Calculate the required amount of **Ca-170** based on the desired dose and the number of animals.
- Prepare a homogenous suspension of **Ca-170** in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 200  $\mu$ L).
- Administer the **Ca-170** suspension or vehicle control to the mice once daily via oral gavage.
- Ensure proper technique to avoid injury to the esophagus or trachea.

## Tumor Growth Monitoring and Efficacy Evaluation

Objective: To assess the anti-tumor efficacy of **Ca-170**.

Materials:

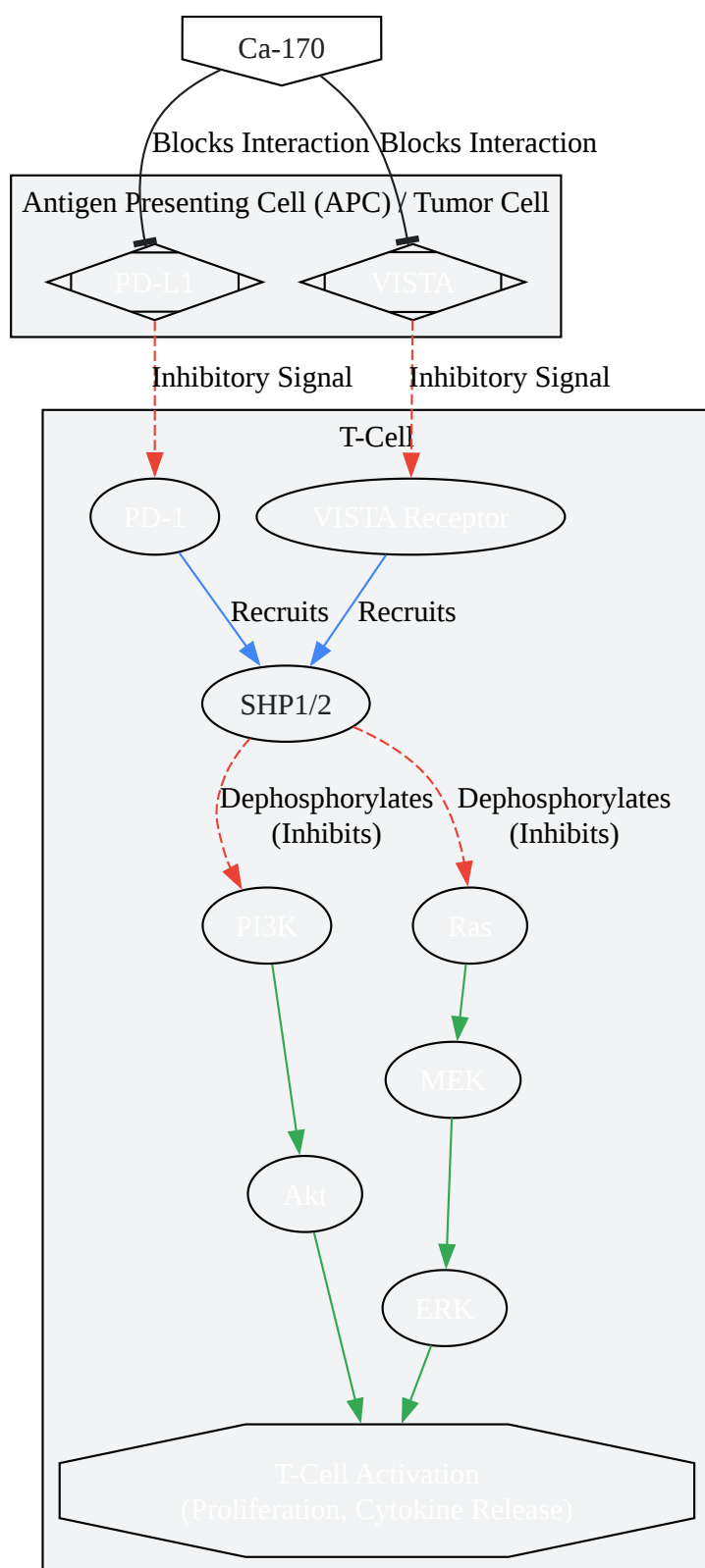
- Digital Calipers.

Protocol:

- Measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
- Calculate the tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Continue treatment and monitoring for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a humane endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

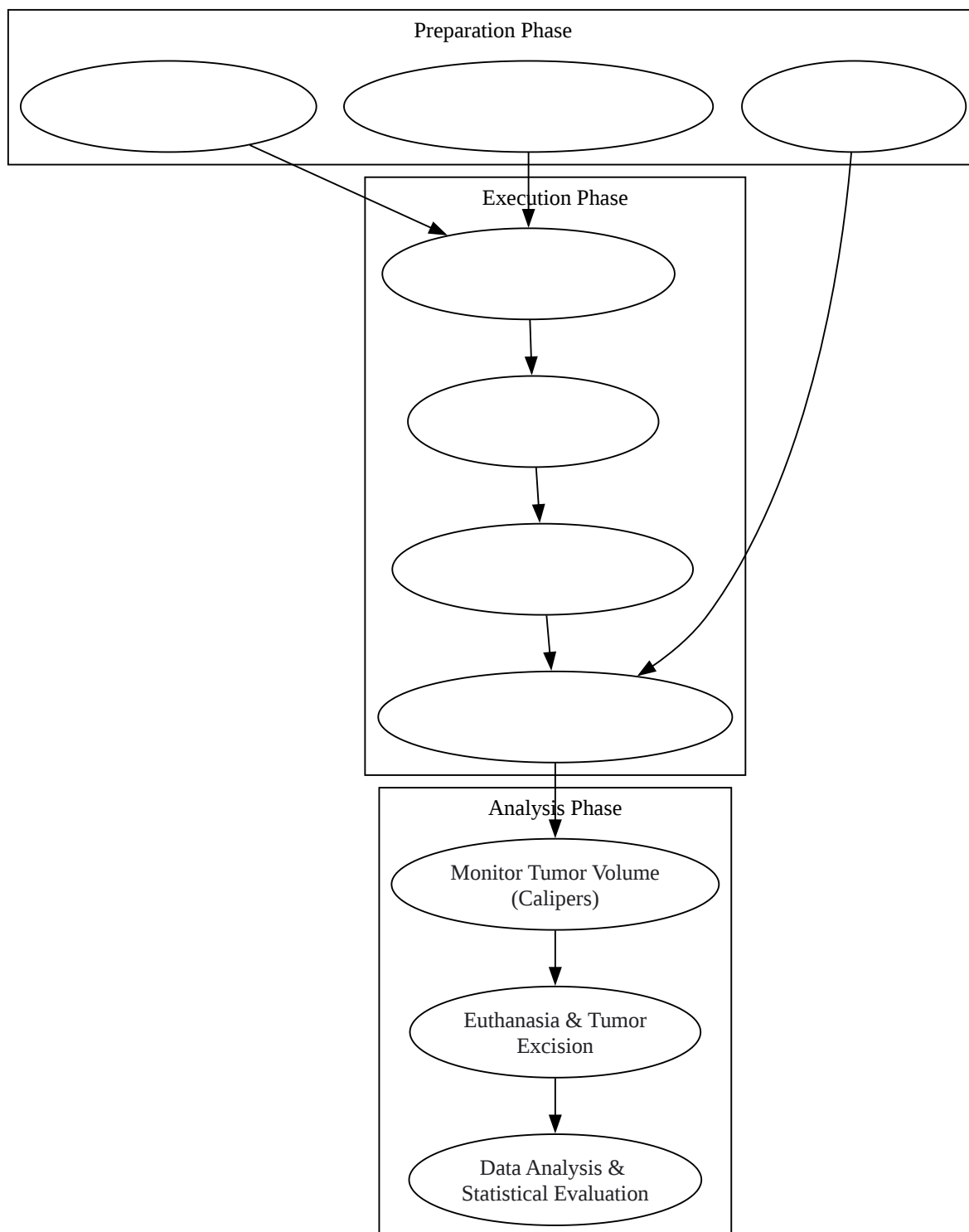
## Signaling Pathways and Experimental Workflows

### Ca-170 Mechanism of Action on T-Cell Activation



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## Experimental Workflow for Ca-170 In Vivo Efficacy Study



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## References

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- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
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